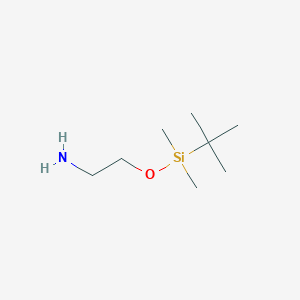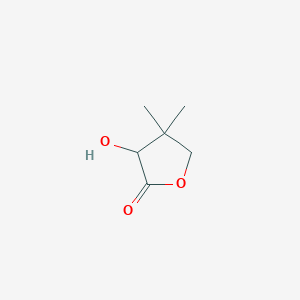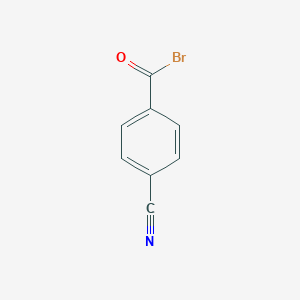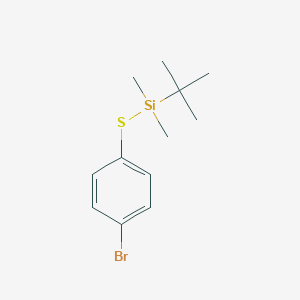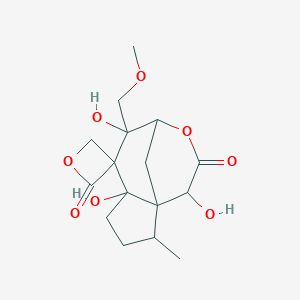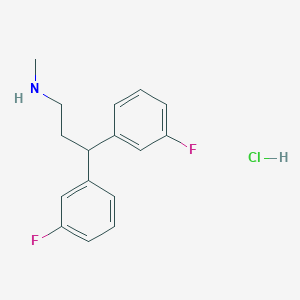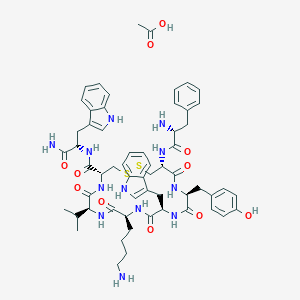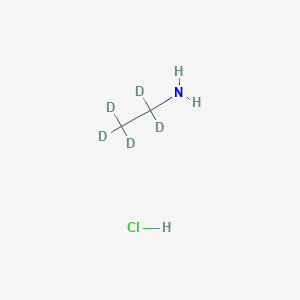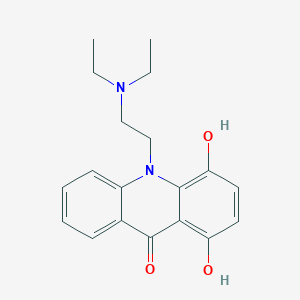
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, also known as DHEA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DHEA is a synthetic derivative of acridine, a heterocyclic organic compound that has been studied for its anti-cancer and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of cancer and inflammation.
Biochemische Und Physiologische Effekte
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been shown to have anti-viral effects and may be useful in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, which could lead to the development of new therapeutic agents. Additionally, the potential use of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone in the treatment of neurodegenerative diseases and viral infections warrants further investigation.
Synthesemethoden
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone can be synthesized through a multi-step process that involves the reaction of acridone with diethylamine and ethylene oxide. The resulting compound is then treated with hydrochloric acid to form 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. The synthesis of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is a complex process and requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
141992-44-1 |
|---|---|
Produktname |
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone |
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
10-[2-(diethylamino)ethyl]-1,4-dihydroxyacridin-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-20(4-2)11-12-21-14-8-6-5-7-13(14)19(24)17-15(22)9-10-16(23)18(17)21/h5-10,22-23H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
FGMCSSRWWVDXPV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O |
Andere CAS-Nummern |
141992-44-1 |
Synonyme |
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



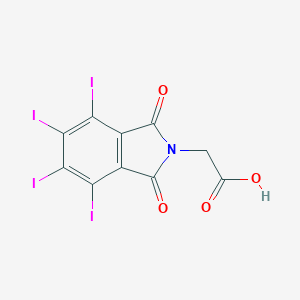
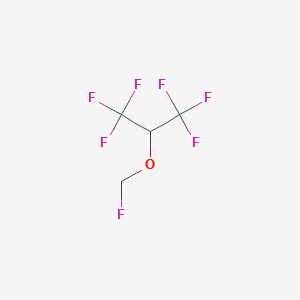
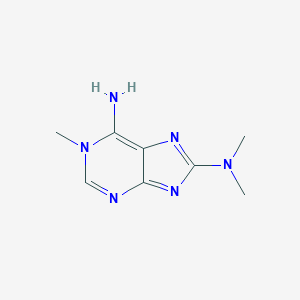
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)

